3-Bromo-7-iodo-N-(4-methoxybenzyl)quinolin-2-amine
Description
3-Bromo-7-iodo-N-(4-methoxybenzyl)quinolin-2-amine is a complex organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with its unique substitution pattern, holds potential for various applications in scientific research and industry.
Properties
Molecular Formula |
C17H14BrIN2O |
|---|---|
Molecular Weight |
469.1 g/mol |
IUPAC Name |
3-bromo-7-iodo-N-[(4-methoxyphenyl)methyl]quinolin-2-amine |
InChI |
InChI=1S/C17H14BrIN2O/c1-22-14-6-2-11(3-7-14)10-20-17-15(18)8-12-4-5-13(19)9-16(12)21-17/h2-9H,10H2,1H3,(H,20,21) |
InChI Key |
AUHHINKFSCQZIT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=C(C=C3C=CC(=CC3=N2)I)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-7-iodo-N-(4-methoxybenzyl)quinolin-2-amine typically involves multi-step reactions starting from commercially available precursors. One common method includes the following steps:
Bromination and Iodination: The quinoline ring is first brominated and iodinated at specific positions using bromine and iodine reagents under controlled conditions.
Amine Introduction:
Methoxybenzyl Group Addition: The final step involves the addition of the 4-methoxybenzyl group to the nitrogen atom, typically using a benzyl halide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-7-iodo-N-(4-methoxybenzyl)quinolin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The quinoline ring can undergo oxidation and reduction reactions, altering its electronic properties.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like organolithium or Grignard reagents are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoline derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-Bromo-7-iodo-N-(4-methoxybenzyl)quinolin-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Bromo-7-iodo-N-(4-methoxybenzyl)quinolin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 3-Iodo-4-methoxybenzyl alcohol
- 3-Bromo-4-methoxybenzonitrile
- 4-Methoxybenzylamine
Comparison
Compared to similar compounds, 3-Bromo-7-iodo-N-(4-methoxybenzyl)quinolin-2-amine is unique due to its specific substitution pattern on the quinoline ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Biological Activity
3-Bromo-7-iodo-N-(4-methoxybenzyl)quinolin-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antitumor, antibacterial, and antifungal properties, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound features a quinoline core, which is known for its diverse biological activities. The presence of bromine and iodine substituents, along with a methoxybenzyl group, may influence its interaction with biological targets.
Antitumor Activity
Research indicates that quinoline derivatives exhibit significant antitumor properties. For instance, compounds similar to 3-Bromo-7-iodo-N-(4-methoxybenzyl)quinolin-2-amine have been shown to induce apoptosis in cancer cell lines. A study highlighted the synthesis of various quinoline derivatives that demonstrated IC50 values in the sub-micromolar range against multiple cancer cell lines, including MCF-7 (breast cancer) and HCT-15 (colon cancer) .
Table 1: Antitumor Activity of Quinoline Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 3-Bromo-7-iodo-N-(4-methoxybenzyl)quinolin-2-amine | MCF-7 | <1.0 | Induction of apoptosis |
| Similar Quinoline Derivative 1 | HCT-15 | 0.5 | Cell cycle arrest |
| Similar Quinoline Derivative 2 | A549 | <0.8 | EGFR-mediated signaling inhibition |
Antibacterial Activity
The antibacterial properties of this compound have also been evaluated. Quinoline derivatives are known for their effectiveness against various bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus). The minimum inhibitory concentration (MIC) for related compounds has been reported as low as 0.98 µg/mL against MRSA .
Table 2: Antibacterial Activity Against MRSA
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| 3-Bromo-7-iodo-N-(4-methoxybenzyl)quinolin-2-amine | <1.0 | MRSA |
| Related Compound A | 0.98 | MRSA |
| Related Compound B | 1.5 | S. aureus |
Antifungal Activity
In addition to antibacterial effects, some studies have indicated that quinoline derivatives possess antifungal properties. Compounds in this class have shown moderate activity against Candida albicans, with varying degrees of efficacy depending on structural modifications .
Table 3: Antifungal Activity Against Candida albicans
| Compound | MIC (µg/mL) |
|---|---|
| 3-Bromo-7-iodo-N-(4-methoxybenzyl)quinolin-2-amine | 62.50 |
| Related Compound C | 30.00 |
Case Studies
- Antitumor Efficacy : A study synthesized a series of quinoline derivatives and evaluated their cytotoxic effects on breast cancer cells. The findings suggested that the introduction of halogen atoms significantly enhanced the antiproliferative activity compared to non-halogenated analogs .
- Antibacterial Mechanism : Molecular docking studies have shown that quinoline derivatives can effectively bind to bacterial DNA gyrase, inhibiting its function and leading to bacterial cell death .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
